molecular formula C13H16N4O2 B2649266 1-(4,6-dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152909-89-1

1-(4,6-dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2649266
CAS No.: 1152909-89-1
M. Wt: 260.297
InChI Key: NPBXBBAUERRGNW-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes:

  • Formation of the Pyrimidine Ring:

    • Starting with a suitable diketone, such as acetylacetone, which undergoes condensation with formamide to form 4,6-dimethylpyrimidine-2-amine.
    • Reaction conditions: Reflux in the presence of an acid catalyst.
  • Formation of the Pyrazole Ring:

    • The 4,6-dimethylpyrimidine-2-amine is then reacted with an appropriate hydrazine derivative to form the pyrazole ring.
    • Reaction conditions: Heating in ethanol or another suitable solvent.
  • Carboxylation:

    • The final step involves carboxylation of the pyrazole ring, typically using carbon dioxide under high pressure or a carboxylating agent like diethyl carbonate.
    • Reaction conditions: Elevated temperature and pressure.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting ketones to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

  • Oxidation products include carboxylic acids and ketones.
  • Reduction products include alcohols.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxamide

Comparison:

    Structural Differences: The position of the carboxylic acid group or the presence of different functional groups can significantly alter the compound’s properties and reactivity.

    Unique Properties: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its binding affinity and specificity towards biological targets.

This detailed analysis provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-7(2)11-10(12(18)19)6-17(16-11)13-14-8(3)5-9(4)15-13/h5-7H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXBBAUERRGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C(=N2)C(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152909-89-1
Record name 1-(4,6-dimethylpyrimidin-2-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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